molecular formula C27H20ClNO4 B11066305 2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 2-chlorobenzoate

2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 2-chlorobenzoate

Cat. No.: B11066305
M. Wt: 457.9 g/mol
InChI Key: WXWLSXQSIUDCKZ-UHFFFAOYSA-N
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Description

2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 2-chlorobenzoate is a complex organic compound with a unique structure that combines a quinoline derivative with a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 2-chlorobenzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the aromatic ring using methyl iodide and a base such as potassium carbonate.

    Formation of the ester linkage: The final step involves the esterification of the quinoline derivative with 2-chlorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.

    Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom in the benzoate moiety can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in acetonitrile.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 2-chlorobenzoate.

    Reduction: Formation of 2-methoxy-4-(3-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 2-chlorobenzoate.

    Substitution: Formation of 2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 2-aminobenzoate.

Scientific Research Applications

2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H20ClNO4

Molecular Weight

457.9 g/mol

IUPAC Name

[2-methoxy-4-(3-oxo-2,4-dihydro-1H-benzo[f]quinolin-1-yl)phenyl] 2-chlorobenzoate

InChI

InChI=1S/C27H20ClNO4/c1-32-24-14-17(11-13-23(24)33-27(31)19-8-4-5-9-21(19)28)20-15-25(30)29-22-12-10-16-6-2-3-7-18(16)26(20)22/h2-14,20H,15H2,1H3,(H,29,30)

InChI Key

WXWLSXQSIUDCKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3)OC(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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